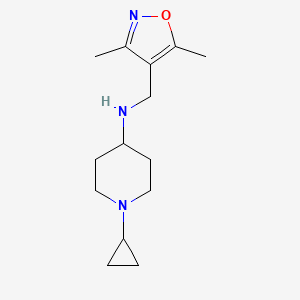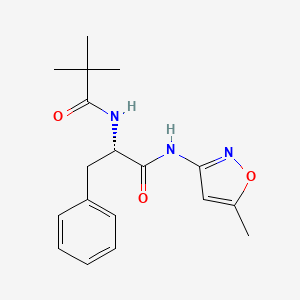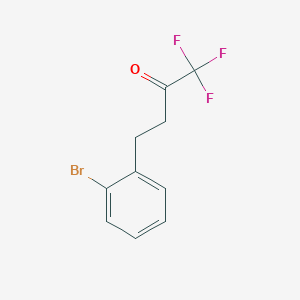
n-((1-Hydroxycycloheptyl)methyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-((1-Hydroxycycloheptyl)methyl)pentanamide is an organic compound with the molecular formula C13H25NO2 It is characterized by the presence of a hydroxycycloheptyl group attached to a pentanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-Hydroxycycloheptyl)methyl)pentanamide typically involves the reaction of cycloheptanone with formaldehyde and a suitable amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of steps involving reduction and amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process.
化学反应分析
Types of Reactions
n-((1-Hydroxycycloheptyl)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学研究应用
n-((1-Hydroxycycloheptyl)methyl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of n-((1-Hydroxycycloheptyl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and amide functionality play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.
相似化合物的比较
Similar Compounds
4-hydroxy-N-[(1-hydroxycycloheptyl)methyl]pentanamide: Similar in structure but with an additional hydroxy group.
N-methylpentanamide: Lacks the hydroxycycloheptyl group, resulting in different chemical properties.
Uniqueness
n-((1-Hydroxycycloheptyl)methyl)pentanamide is unique due to the presence of the hydroxycycloheptyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C13H25NO2 |
|---|---|
分子量 |
227.34 g/mol |
IUPAC 名称 |
N-[(1-hydroxycycloheptyl)methyl]pentanamide |
InChI |
InChI=1S/C13H25NO2/c1-2-3-8-12(15)14-11-13(16)9-6-4-5-7-10-13/h16H,2-11H2,1H3,(H,14,15) |
InChI 键 |
CVRIJBKASAALNC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)NCC1(CCCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


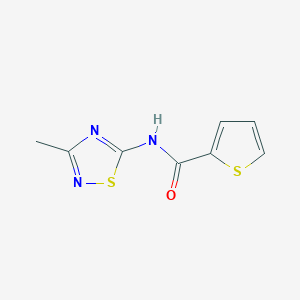
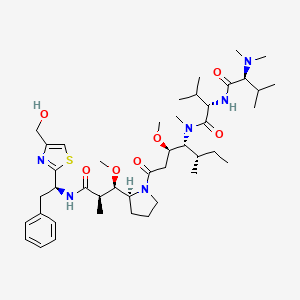
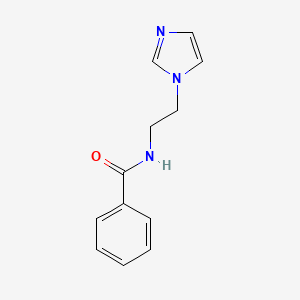
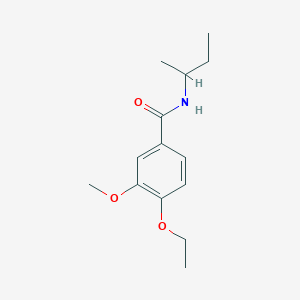
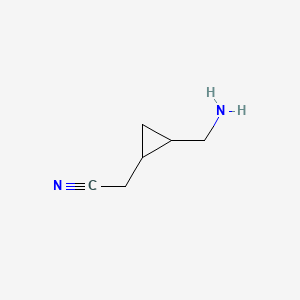
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
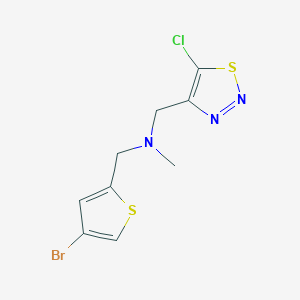

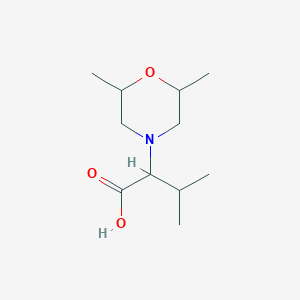
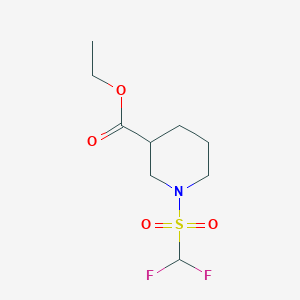
![(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
